N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-13-5-3-4-6-15(13)18(25-2)11-22-20(24)19(23)21-10-14-7-8-16-17(9-14)27-12-26-16/h3-9,18H,10-12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLKELQAUHDTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves the following steps:
Formation of benzo[d][1,3]dioxol-5-ylmethylamine: This intermediate can be synthesized by reacting benzo[d][1,3]dioxole with a suitable amine under controlled conditions.
Preparation of 2-methoxy-2-(o-tolyl)ethylamine: This involves the reaction of o-toluidine with methoxyethyl chloride in the presence of a base.
Coupling Reaction: The final step involves the coupling of benzo[d][1,3]dioxol-5-ylmethylamine with 2-methoxy-2-(o-tolyl)ethylamine using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of benzo[d][1,3]dioxole oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also exhibit antitumor properties.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and biological properties. Its ability to modulate microtubule dynamics and induce apoptosis sets it apart from other similar compounds.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety and an oxalamide functional group, which are known to contribute to various pharmacological properties.
Chemical Structure
The molecular formula of this compound is . Its structural features suggest potential interactions with biological targets, particularly in cancer research.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Properties : Preliminary studies have shown that this compound has anticancer activity against various cell lines. For instance, it has demonstrated IC50 values ranging from 328 to 644 nM against specific cancer types such as CCRF-CEM and MIA PaCa-2 cells.
- Mechanism of Action : The compound is believed to interact with enzymes and receptors involved in cancer cell proliferation and survival pathways. Further studies are required to elucidate the precise mechanisms by which it exerts its effects .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by structural modifications. SAR studies indicate that variations in the substituents attached to the oxalamide group can enhance or diminish its anticancer activity.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzo[d][1,3]dioxole + oxalamide | Anticancer activity |
| N-[3-(5-chloro-1H-imidazo[4,5-b]pyridin-2-yl)cyclohexyl]-N-[3,5-dichlorophenyl)methyl]acetamide | Imidazo-pyridine moiety | Anticancer activity |
| 2-(4-morpholino)-n-pyridin-3-yln-(thiophen-2-ylmethyl)acetamide | Morpholino + thiophene | Modulation of receptor activity |
Case Studies
Several case studies have highlighted the potential of this compound in various therapeutic applications:
- In Vitro Studies : A study demonstrated that derivatives of the compound showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls. These findings support its potential as a viable anticancer agent.
Q & A
Q. What are the key steps in synthesizing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide?
Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the benzo[d][1,3]dioxol-5-ylmethylamine intermediate via reductive amination or nucleophilic substitution.
- Step 2 : Coupling with 2-methoxy-2-(o-tolyl)ethylamine using oxalyl chloride or activated oxalate esters.
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Reaction conditions (e.g., inert atmosphere, reflux in dichloromethane) are critical to minimize side reactions like hydrolysis of the oxalamide bond .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR : H and C NMR confirm regiochemistry of the oxalamide bond and substituents (e.g., methoxy group at δ 3.2–3.5 ppm; aromatic protons in benzo[d][1,3]dioxole at δ 6.7–7.1 ppm) .
- IR : Validate carbonyl stretches (C=O at ~1650–1700 cm) and methoxy C-O bonds (~1250 cm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 413.16) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for oxalamide derivatives?
Contradictions often arise from assay variability or structural nuances. Methodological solutions include:
- Orthogonal Assays : Combine cell viability (MTT) with target-specific assays (e.g., kinase inhibition) to confirm mechanisms .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. nitro groups) and correlate with activity trends .
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., IC normalization) .
Q. What strategies optimize synthetic routes for improved yield and scalability?
- DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent, catalyst loading) to maximize yield. For example, using triethylamine as a base in DMF increases coupling efficiency by 20% .
- Flow Chemistry : Continuous synthesis reduces side-product formation in oxalamide bond formation .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular Docking : Predict binding modes with proteins (e.g., tubulin or kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the oxalamide carbonyl and hydrophobic interactions with the o-tolyl group .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K) to validate target engagement .
- Mutagenesis : Modify key residues in the target protein (e.g., ATP-binding pocket of kinases) to confirm binding specificity .
Data Contradiction Analysis
Q. Why do similar oxalamides exhibit divergent anticancer activities?
| Substituent | Activity (IC, μM) | Key Factor |
|---|---|---|
| 2-Methoxy-o-tolyl | 0.8–1.2 (HeLa) | Enhanced lipophilicity improves membrane permeability |
| 3-Nitrophenyl | >10 (HeLa) | Electron-withdrawing groups reduce target affinity |
- Hypothesis : Methoxy groups enhance π-π stacking with aromatic residues in target proteins, while nitro groups introduce steric hindrance .
- Validation : Perform competitive binding assays with fluorescent probes (e.g., ANS displacement) .
Experimental Design Recommendations
Q. What in vitro models best predict in vivo efficacy for this compound?
- 3D Tumor Spheroids : Mimic tumor microenvironments better than monolayer cultures. Use HCT-116 spheroids to assess penetration of the benzo[d][1,3]dioxole moiety .
- Patient-Derived Organoids : Screen against organoids from diverse cancer subtypes to identify responsive populations .
- Combination Studies : Test synergy with standard chemotherapeutics (e.g., paclitaxel) using Chou-Talalay analysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
